molecular formula C5H7N3O2 B2781327 3-ethyl-4-nitro-1H-Pyrazole CAS No. 70951-91-6

3-ethyl-4-nitro-1H-Pyrazole

Cat. No.: B2781327
CAS No.: 70951-91-6
M. Wt: 141.13
InChI Key: IZKKZGVEYKHLBN-UHFFFAOYSA-N
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Description

3-ethyl-4-nitro-1H-Pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of an ethyl group at position 3 and a nitro group at position 4 makes this compound unique. Pyrazole derivatives, including this compound, are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-nitro-1H-Pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method is the cyclocondensation of hydrazine with a carbonyl system . The reaction conditions often include the use of catalysts such as palladium or molecular iodine, and the process can be carried out under ambient pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield . These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-4-nitro-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-ethyl-4-nitro-1H-Pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its activity .

Comparison with Similar Compounds

  • 3-methyl-4-nitro-1H-Pyrazole
  • 3,5-dimethyl-4-nitro-1H-Pyrazole
  • 4-nitro-1H-Pyrazole-3,5-diyl derivatives

Comparison: 3-ethyl-4-nitro-1H-Pyrazole is unique due to the presence of the ethyl group at position 3, which influences its chemical reactivity and biological activity. Compared to 3-methyl-4-nitro-1H-Pyrazole, the ethyl group provides different steric and electronic effects, leading to variations in reactivity and applications .

Properties

IUPAC Name

5-ethyl-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-4-5(8(9)10)3-6-7-4/h3H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKZGVEYKHLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70951-91-6
Record name 3-ethyl-4-nitro-1H-pyrazole
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